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Introduction

Endurance athletes consistently seek nutritional strategies to optimize performance, delay
fatigue, and accelerate recovery. Frubiase® SPORT is a dietary supplement formulated with a
combination of minerals, vitamins, trace elements, and, in some formulations, the functional
carbohydrate Palatinose™ (isomaltulose).[1][2][3][4] The supplement was developed to
replenish micronutrients lost through sweat and to support the increased metabolic demands of
strenuous physical activity.[5] Key components include electrolytes like magnesium, calcium,
and potassium, which are critical for muscle function, nerve signaling, and fluid balance, as well
as a complex of B vitamins that play a vital role in energy metabolism.[1][6][7][8]

This document provides a detailed protocol for a randomized controlled trial (RCT) designed to
rigorously evaluate the efficacy of Frubiase® SPORT on key performance and physiological
markers in trained endurance athletes. The protocols outlined herein are intended to serve as a
comprehensive guide for conducting a robust clinical investigation.

Study Objective

To determine the effect of daily Frubiase® SPORT supplementation over a 4-week period on
endurance performance, physiological stress markers, and metabolic efficiency in trained
cyclists compared to a placebo.
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Primary Hypothesis: 4-week supplementation with Frubiase® SPORT will lead to a significant

improvement in a 40 km cycling time trial performance.

Secondary Hypotheses:

Supplementation will increase the time to exhaustion (TTE) at 85% of maximal oxygen
consumption (VO2 max).

Supplementation will lead to a lower blood lactate concentration at submaximal and maximal
exercise intensities.

Supplementation will reduce markers of exercise-induced muscle damage and inflammation
post-exercise.

Study Design

A 4-week, randomized, double-blind, placebo-controlled, parallel-group study design will be

implemented.

Participants: 40 trained male and female cyclists.

Intervention Group (n=20): Daily intake of one serving (e.g., one effervescent tablet or 409
powder) of Frubiase® SPORT dissolved in 500 ml of water.[4]

Placebo Group (n=20): Daily intake of a taste- and appearance-matched placebo containing
no active ingredients.

Duration: 4 weeks of supplementation, with testing performed at baseline (Week 0) and post-
intervention (Week 4).

Data Presentation: Key Quantitative Endpoints

All collected data will be analyzed to compare changes from baseline to Week 4 between the

Frubiase® SPORT and Placebo groups.
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Category

Metric

Measurement
Timepoints

Description

Primary Performance

40 km Time Trial (TT)

Performance

Baseline, Week 4

Total time (minutes) to
complete a simulated
40km TT on a
laboratory cycle

ergometer.

Secondary

Performance

Time to Exhaustion
(TTE)

Baseline, Week 4

Total time (minutes)
cycling at a constant
workload
corresponding to 85%
VO2 max.

Aerobic Capacity

Maximal Oxygen
Consumption (VO2

max)

Baseline, Week 4

Maximum rate of
oxygen consumption
(ml/kg/min) measured
during a graded
exercise test.

Metabolic Efficiency

Lactate Threshold (LT)

Baseline, Week 4

The exercise intensity
or power output
(Watts) at which blood
lactate begins to

accumulate rapidly.[9]

Biochemical Markers

Blood Lactate

Concentration

Baseline, Week 4
(Pre- and Post-

exercise)

Concentration of
lactate (mmol/L) in the
blood at rest, during
submaximal stages,
and post-exhaustion.
[10]

Creatine Kinase (CK)

Baseline, Week 4
(Pre- and 24h Post-

exercise)

A marker of exercise-

induced muscle
damage (U/L).
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) ) Baseline, Week 4 )
C-Reactive Protein A marker of systemic
(Pre- and 24h Post- ) )
(CRP) _ inflammation (mg/L).
exercise)

Serum concentrations
Baseline, Week 4 of Sodium, Potassium,
Serum Electrolytes ) ) )
(Pre-exercise) Calcium, Magnesium

(mmol/L).[11]

] Borg 6-20 scale rating
) ) Baseline, Week 4 o
o Rating of Perceived ) ] of subjective effort
Subjective Measures ) (During all exercise ) )
Exertion (RPE) during exercise
tests)
stages.[12]

Experimental Workflow and Signaling Pathway
Diagrams
Experimental Workflow

The overall study workflow is designed to ensure robust data collection and minimize
confounding variables.
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Figure 1: Study Experimental Workflow
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Caption: Figure 1: Randomized controlled trial experimental workflow.

Role of Key Ingredients in Muscle Function
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Frubiase® SPORT contains electrolytes essential for excitation-contraction coupling, the
fundamental process of muscle contraction.

Figure 2: Role of Electrolytes in Muscle Contraction
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Caption: Figure 2: Simplified pathway of key electrolytes in muscle function.

Detailed Experimental Protocols
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Protocol 1: Graded Exercise Test (GXT) for VO2 max and
Lactate Threshold

Objective: To determine maximal oxygen uptake (VO2 max) and lactate threshold (LT).
Equipment:

o Calibrated cycle ergometer (e.g., Lode Excalibur Sport)

Metabolic cart (for breath-by-breath gas analysis)

Heart rate monitor

Lactate analyzer (e.g., Lactate Pro 2) and consumables

Borg RPE Scale (6-20)

Procedure:

Participant Preparation: Participants should arrive in a rested and hydrated state, having
avoided strenuous exercise for 24 hours and food/caffeine for 3 hours prior.

o Setup: Record participant's weight. Fit the participant to the cycle ergometer, ensuring
optimal seat height and handlebar position. Attach the heart rate monitor and fit the
respiratory mask for the metabolic cart.

e Warm-up: Begin with a 5-minute warm-up of easy cycling at 50-100 Watts.[13]

e Incremental Test: The test begins at a low intensity (e.g., 100 W for trained males). The
workload is increased by 20-30 Watts every 1-2 minutes.[13][14] The participant must
maintain a constant cadence (e.g., 80-90 RPM).

» Data Collection:
o Continuously record VO2, VCO2, RER, and heart rate.

o At the end of each stage, record the participant's RPE.
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o Obtain a capillary blood sample from the fingertip or earlobe to measure blood lactate
concentration.[15]

o Termination Criteria: The test continues until volitional exhaustion. The test is terminated if
the participant cannot maintain the required cadence, or if any of the following criteria for
achieving VO2 max are met:

o

A plateau in VO2 despite an increase in workload.[16]

[¢]

Respiratory Exchange Ratio (RER) > 1.10.

[¢]

Heart rate within 10 bpm of age-predicted maximum (220-age).

RPE > 17.

[e]

¢ Cool-down: The participant should perform a 5-10 minute active cool-down at a low
workload.[17]

e Data Analysis:
o VO2 max: Determined as the highest 30-second average VO2 value recorded.

o Lactate Threshold (LT): Plotted on a graph of lactate concentration vs. power output. LT is
identified as the inflection point where lactate levels begin to rise sharply.[17]

Protocol 2: 40 km Cycling Time Trial (TT)

Objective: To assess maximal endurance performance over a set distance.
Equipment:

o Calibrated cycle ergometer with a time trial mode.

e Heart rate monitor.

o Standardized hydration (water ad libitum).

Procedure:
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o Participant Preparation: Same as for the GXT. Testing should be conducted at the same time
of day for baseline and post-intervention trials to control for circadian variance.

o Warm-up: Participants will complete a standardized 15-minute warm-up, including several
short, high-intensity efforts to prepare for the trial.[18]

e Time Trial:

(¢]

The ergometer is set to a 40 km distance trial.

[¢]

On "start," the participant begins cycling and is instructed to complete the distance as
quickly as possible.[18][19]

[¢]

Participants can adjust their gearing/resistance and cadence as desired.

[e]

The only feedback provided is the elapsed distance. Time, power, and heart rate should
be blinded to the participant.

o Data Collection: Record total time to completion, average power output, average heart rate,
and average cadence.

o Cool-down: A 10-minute self-selected cool-down is performed post-trial.

Protocol 3: Blood Sampling and Analysis

Objective: To measure biochemical markers of metabolic stress, muscle damage, and
inflammation.

Equipment:

Phlebotomy supplies (needles, vacutainer tubes for serum and plasma).

Centrifuge.

-80°C freezer for sample storage.

Access to a clinical laboratory for analysis (ELISA, spectrophotometry).

Procedure:
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o Sample Collection:
o Venous blood samples will be drawn from an antecubital vein by a trained phlebotomist.
o Timing: Samples will be collected at four key timepoints:
1. Baseline (Week 0), rested state.
2. Post-Intervention (Week 4), rested state.
3. Immediately following the Week 4 performance tests.
4. 24 hours after the Week 4 performance tests.
o Sample Processing:

o Blood for serum analysis (CK, CRP, electrolytes) will be collected in SST tubes, allowed to
clot for 30 minutes, and then centrifuged at 1500 x g for 15 minutes at 4°C.

o Blood for plasma analysis (lactate) will be collected in sodium fluoride/potassium oxalate
tubes and centrifuged immediately.

o Aliquots of serum and plasma will be stored at -80°C until analysis.

e Analysis: Samples will be analyzed in batches to reduce inter-assay variability, using
commercially available assay kits according to the manufacturer's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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laimer & Data Validity:

nformation provided in this document is for Research Use Only (RUO) and is strictly not
ded for diagnostic or therapeutic procedures. While BenchChem strives to provide
rate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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